molecular formula C12H12BNO3 B567631 4-(Pyridin-2-ylmethoxy)phenylboronic acid CAS No. 1228180-82-2

4-(Pyridin-2-ylmethoxy)phenylboronic acid

Cat. No.: B567631
CAS No.: 1228180-82-2
M. Wt: 229.042
InChI Key: YOGVLRUOICMIRG-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C12H12BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethoxy)phenylboronic acid typically involves the reaction of 4-bromophenol with 2-pyridinemethanol in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-(Pyridin-2-ylmethoxy)phenylboronic acid is a crucial building block in the synthesis of pharmaceuticals, especially for targeted cancer therapies. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, facilitating the development of drug delivery systems that can respond to physiological conditions. For instance, conjugates of this compound have been explored for their potential in glucose-sensitive insulin delivery systems, which are particularly beneficial for diabetes management .

Case Study: Glucose-Sensitive Drug Delivery
Research has demonstrated that nanoparticles functionalized with this compound can achieve controlled insulin release based on glucose concentration. This property was attributed to the dynamic nature of boronate ester formation, which allows for self-regulated drug release .

Organic Synthesis

Cross-Coupling Reactions
This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The ability to create complex organic molecules makes it invaluable in pharmaceutical and agrochemical research .

Reaction Type Importance
Suzuki-MiyauraKey for synthesizing aryl compounds
Negishi CouplingUseful for creating complex organics

Bioconjugation and Diagnostics

Bioconjugation Applications
The compound's ability to form stable complexes with biomolecules enhances its use in bioconjugation techniques. This application is critical in developing diagnostic agents that can target specific biological markers . The reversible nature of boronic acid interactions allows for the design of sensors capable of detecting glucose levels, which has implications in diabetes monitoring.

Materials Science

Advanced Materials Development
In materials science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. These materials have applications in electronics and photonics due to their unique properties .

Case Study: Polymer Networks
Research has shown that incorporating boronic acids into polymer networks can enhance their mechanical properties and responsiveness to environmental stimuli. For example, dynamic boronate ester linkages create self-healing materials that can recover from damage when exposed to specific conditions .

Catalysis

Catalytic Processes
The compound serves as a catalyst or catalyst precursor in various reactions, improving reaction efficiency and selectivity compared to traditional catalysts. Its application in catalytic processes is an area of ongoing research, with studies focusing on its role in enhancing reaction pathways in organic synthesis .

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridinyl group can also participate in coordination chemistry, further enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-ylmethoxy)phenylboronic acid is unique due to the presence of both the boronic acid and pyridinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to other boronic acid derivatives .

Biological Activity

4-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C11_{11}H12_{12}BNO2_2. Its structure consists of a phenyl group attached to a boronic acid moiety, with a pyridine ring contributing to its unique properties. The presence of the boronic acid functional group allows for reversible interactions with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including proteins and enzymes. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteasomes and other enzymes, which can lead to apoptosis in cancer cells.
  • Receptor Interactions : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and survival.
  • Antibacterial Activity : Boronic acids have shown promise as antibacterial agents by targeting bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

StudyCell LineConcentrationEffect
HeLa10 µM50% growth inhibition
MCF-75 µMInduction of apoptosis
A54915 µMCell cycle arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several pathogenic bacteria, likely due to its ability to interfere with bacterial metabolic processes.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies and Research Findings

  • Combination Therapy in Cancer Treatment : A study explored the use of this compound in combination with traditional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance ( ).
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces endoplasmic reticulum stress, leading to apoptosis in cancer cells. This was evidenced by increased levels of CHOP and cleaved caspase-3 in treated cells ( ).
  • In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound. In xenograft models of human tumors, administration resulted in significant tumor regression without notable toxicity ().

Properties

IUPAC Name

[4-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGVLRUOICMIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655551
Record name {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228180-82-2
Record name {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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